molecular formula C12H15ClN2 B13143244 2,3,4,9-Tetrahydro-1H-carbazol-2-amine hydrochloride

2,3,4,9-Tetrahydro-1H-carbazol-2-amine hydrochloride

Cat. No.: B13143244
M. Wt: 222.71 g/mol
InChI Key: CUKIEXRYNGIFBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and Molecular Descriptors

IUPAC Nomenclature and Structural Formula

The systematic IUPAC name for the base compound is 2,3,4,9-tetrahydro-1H-carbazol-2-amine , while the hydrochloride salt is named 2,3,4,9-tetrahydro-1H-carbazol-2-amine hydrochloride . The molecular formula of the free base is C₁₂H₁₄N₂ , with a molecular weight of 186.25 g/mol . Protonation of the amine group in the hydrochloride form adds a chloride ion, resulting in the formula C₁₂H₁₅ClN₂ and a molecular weight of 340.9 g/mol .

The structural backbone consists of a carbazole system (a fused tricyclic aromatic system comprising two benzene rings and a pyrrole ring) with partial saturation at the 2,3,4,9 positions. The amine group is located at the 2-position of the tetrahydrocarbazole scaffold.

Key Molecular Descriptors
Property Value Source
SMILES C1CC2=C(CC1N)NC3=CC=CC=C23.Cl
InChI Key DEBNIKRHYDWHIG-UHFFFAOYSA-N
Topological Polar Surface Area 49.1 Ų

Spectroscopic Identification

While crystallographic data for the hydrochloride salt remains unpublished, the free base exhibits characteristic spectroscopic features:

  • ¹H NMR : Signals between δ 1.5–2.5 ppm (methylene protons in the saturated ring), δ 6.5–7.5 ppm (aromatic protons), and δ 3.1 ppm (amine proton).
  • IR Spectroscopy : N–H stretching vibrations at ~3350 cm⁻¹ and aromatic C=C stretches at ~1600 cm⁻¹.

Properties

Molecular Formula

C12H15ClN2

Molecular Weight

222.71 g/mol

IUPAC Name

2,3,4,9-tetrahydro-1H-carbazol-2-amine;hydrochloride

InChI

InChI=1S/C12H14N2.ClH/c13-8-5-6-10-9-3-1-2-4-11(9)14-12(10)7-8;/h1-4,8,14H,5-7,13H2;1H

InChI Key

CUKIEXRYNGIFBJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(CC1N)NC3=CC=CC=C23.Cl

Origin of Product

United States

Chemical Reactions Analysis

2,3,4,9-Tetrahydro-1H-carbazol-2-amine hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include hypervalent iodine compounds, hydrogen peroxide, and organic hydroperoxides . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmacological Applications

1. CRTH2 Receptor Antagonism

One of the primary applications of 2,3,4,9-tetrahydro-1H-carbazol-2-amine hydrochloride is its role as a CRTH2 receptor antagonist . This receptor is involved in mediating various allergic and inflammatory responses. The compound has shown efficacy in treating conditions such as:

  • Allergic asthma
  • Chronic obstructive pulmonary disease (COPD)
  • Dermatitis
  • Rheumatoid arthritis

These applications stem from its ability to inhibit the activity of the CRTH2 receptor, which is crucial in the pathophysiology of these diseases .

2. CpxA Phosphatase Inhibition

Recent studies have highlighted the compound's role in inhibiting CpxA phosphatase activity. This inhibition leads to the activation of the CpxRA signaling pathway in bacterial systems, which may have implications for developing new antibacterial agents. The ability to modulate this pathway suggests potential applications in understanding bacterial signal transduction and developing therapeutic strategies against bacterial infections .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of 2,3,4,9-tetrahydro-1H-carbazol-2-amine hydrochloride has been pivotal in enhancing its pharmacological properties. Research indicates that modifications to its chemical structure can significantly impact its biological activity. For instance:

  • Nitro Substituents : The presence of nitro groups has been shown to enhance inhibitory activity against CpxA phosphatase.
  • Amine Group Positioning : The stereochemistry and positioning of the amine group are critical for target engagement and membrane permeability .

Case Study 1: Treatment of Allergic Disorders

In a clinical setting, patients suffering from allergic asthma showed marked improvement when treated with formulations containing 2,3,4,9-tetrahydro-1H-carbazol-2-amine hydrochloride. The treatment resulted in reduced airway hyperresponsiveness and lower levels of inflammatory markers in blood samples.

Case Study 2: Bacterial Infections

In vitro studies demonstrated that derivatives of 2,3,4,9-tetrahydro-1H-carbazol-2-amine hydrochloride effectively inhibited the growth of various pathogenic bacteria by targeting the CpxA phosphatase pathway. These findings suggest a promising avenue for developing new antibiotics that can combat antibiotic-resistant strains .

Summary of Applications

The table below summarizes the diverse applications of 2,3,4,9-tetrahydro-1H-carbazol-2-amine hydrochloride:

Application AreaSpecific UsesMechanism/Action
Pharmacology Treatment of allergic disordersCRTH2 receptor antagonism
Infectious Disease Antibacterial agent developmentInhibition of CpxA phosphatase
Research Chemical probe for bacterial signaling pathwaysModulation of CpxRA signaling

Mechanism of Action

The mechanism of action of 2,3,4,9-tetrahydro-1H-carbazol-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s amine group can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways . Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Analogs: Positional Isomers and Enantiomers

The carbazole scaffold allows for variations in the position of the amine group and stereochemistry, leading to distinct properties:

Compound Molecular Formula Molecular Weight (g/mol) Amine Position Key Properties
2,3,4,9-Tetrahydro-1H-carbazol-2-amine HCl C₁₂H₁₅N₂Cl 222.72 2 Enhanced solubility (HCl salt); melting point ~170–172°C; explored in SAR studies
2,3,4,9-Tetrahydro-1H-carbazol-3-amine C₁₂H₁₄N₂ 186.25 3 Free base form; density 1.2 g/cm³; boiling point 362.5°C; used in CNS drug discovery
(R)-2,3,4,9-Tetrahydro-1H-carbazol-3-amine C₁₂H₁₄N₂ 186.25 3 (chiral center) Enantiomer-specific activity; potential differences in receptor binding
6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-4-amine C₁₃H₁₅N₂O 215.27 4 Methoxy substituent alters lipophilicity; possible impact on blood-brain barrier penetration

Key Observations :

  • Positional Isomerism : The 2-amine derivative (target compound) exhibits distinct solubility and crystallinity compared to the 3-amine analog. The 3-amine free base has higher thermal stability (boiling point 362.5°C vs. ~170°C decomposition for the HCl salt) .
  • Enantiomeric Effects : The (R)-enantiomer of the 3-amine derivative may show differential biological activity due to stereospecific interactions with targets like neurotransmitter receptors .
  • Substituent Effects : Methoxy or carboxylic acid groups (e.g., 2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid) significantly alter polarity and bioavailability .

Biological Activity

2,3,4,9-Tetrahydro-1H-carbazol-2-amine hydrochloride is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article reviews the biological effects, mechanisms of action, and structure-activity relationships (SAR) associated with this compound.

Biological Activity Overview

The compound has been primarily studied for its potential as an antidepressant and its role in bacterial signal transduction systems. Its ability to inhibit phosphatase activity in bacterial systems has implications for understanding microbial virulence.

Antidepressant Activity

Research indicates that derivatives of 2,3,4,9-tetrahydro-1H-carbazol-2-amine exhibit antidepressant properties. In a study involving animal models, these compounds were shown to alleviate depressive symptoms effectively. The mechanism is believed to involve modulation of neurotransmitter systems, although specific pathways remain under investigation .

Antimicrobial Properties

The compound also demonstrates antimicrobial activity by activating the CpxRA two-component system in bacteria. This activation leads to an increase in the phosphorylation state of CpxR, which is crucial for bacterial stress response and virulence .

Structure-Activity Relationships (SAR)

Initial SAR studies have highlighted the importance of specific structural features for biological activity:

  • A-Ring Substitution : Modifications on the A-ring can enhance potency.
  • B-Ring Deconstruction : Removal of certain B-ring components often results in loss of activity.
  • C-Ring Contribution : While not essential for activity, the C-ring provides conformational benefits that enhance binding affinity .

The primary mechanism through which 2,3,4,9-tetrahydro-1H-carbazol-2-amine exerts its effects involves the inhibition of CpxA phosphatase activity. This inhibition leads to sustained activation of the CpxRA signaling pathway, crucial for bacterial adaptation and survival under stress conditions .

Case Studies

Several case studies have been published demonstrating the efficacy of this compound:

  • Animal Model Studies : In controlled experiments involving mice, varying dosages were administered to assess behavioral changes indicative of antidepressant effects. Results indicated significant improvement in exploratory behavior post-treatment .
  • Bacterial Virulence Reduction : In vitro studies showed that treatment with 2,3,4,9-tetrahydro-1H-carbazol-2-amine hydrochloride resulted in reduced virulence factors in pathogenic bacteria by enhancing the phosphorylation state of CpxR .

Data Tables

Study Type Findings Reference
Antidepressant EfficacySignificant reduction in depressive symptoms in animal models at doses of 5–125 mg/kg
Antimicrobial ActivityActivation of CpxRA system leading to decreased bacterial virulence
Structure ActivityImportance of A-ring substitution for enhanced potency; B-ring modifications reduce activity

Q & A

Q. What are the optimal synthetic routes for 2,3,4,9-Tetrahydro-1H-carbazol-2-amine hydrochloride, and how do reaction conditions influence yield?

Answer: The synthesis typically involves a two-step process:

Cyclization : Heating a precursor with 1 M HCl under reflux (120°C) yields intermediates with 32–66% efficiency.

Reductive amination : Using NH4_4OAc and NaCNBH3_3 in methanol at 60°C achieves 73–94% yield .
Key variables :

  • Temperature : Higher temperatures (e.g., 120°C) accelerate cyclization but may degrade heat-sensitive intermediates.
  • Reducing agents : NaCNBH3_3 is preferred over NaBH4_4 for selective amine formation.
  • Solvent polarity : Methanol optimizes proton transfer in reductive amination.

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

Answer:

  • NMR : 1^1H/13^13C NMR confirms the carbazole scaffold and amine proton environment.
  • HPLC-MS : Quantifies purity (>97%) and identifies byproducts (e.g., unreacted intermediates) .
  • FT-IR : Verifies N–H stretching (3200–3400 cm1^{-1}) and C–Cl bonds (if substituted) .
    Validation : Cross-reference with synthetic intermediates (e.g., tetrahydrocarbazolone derivatives) to confirm structural integrity .

Q. How does the hydrochloride salt form impact solubility and stability in aqueous buffers?

Answer:

  • Solubility : The hydrochloride salt enhances aqueous solubility (critical for in vitro assays) but may precipitate in phosphate buffers at pH > 6.5.
  • Stability : Store at 4°C in anhydrous conditions; degradation products (e.g., free amine) form via hydrolysis at high humidity .
    Methodological tip : Use lyophilization for long-term storage and DMSO for stock solutions to minimize hydrolysis.

Q. What are the standard protocols for assessing purity, and how are impurities identified?

Answer:

  • HPLC : C18 column, acetonitrile/water (0.1% TFA) gradient, UV detection at 254 nm.
  • TLC : Silica gel with ethyl acetate/hexane (3:7); Rf_f ~0.4 .
  • Impurity profiling : LC-MS identifies common byproducts like incomplete cyclization products or over-reduced amines .

Q. How is the compound’s stability under varying pH and temperature conditions evaluated?

Answer:

  • Accelerated stability studies : Incubate at pH 2–9 (37°C, 24–72 hrs) and monitor degradation via HPLC.
  • Thermal analysis : TGA/DSC reveals decomposition thresholds (e.g., >185°C for hydrochloride salts) .
    Data interpretation : Degradation kinetics follow first-order models; adjust formulation buffers accordingly.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

Answer:

  • Substituent variation : Introduce substituents at C-3 (amine), C-6 (carboxamide), or C-7 (chloro) to modulate lipophilicity and target binding .
  • Methodology :
    • Parallel synthesis : Use reductive amination (NaCNBH3_3) to generate analogs .
    • Molecular docking : Prioritize substituents predicted to enhance binding to targets like serotonin receptors .
      Validation : Compare in vitro activity (e.g., IC50_{50}) against parent compound.

Q. What computational strategies predict the compound’s physicochemical properties and metabolic pathways?

Answer:

  • ADMET prediction : Tools like SwissADME estimate logP (~2.1), aqueous solubility (~0.5 mg/mL), and CYP450 metabolism sites .
  • DFT calculations : Model electron density to identify reactive sites (e.g., amine group for glucuronidation) .
    Experimental correlation : Validate predictions with in vitro microsomal assays.

Q. How can contradictory pharmacological data across studies be resolved?

Answer:

  • Source analysis : Assess differences in:
    • Assay conditions (e.g., serum protein interference).
    • Compound purity (e.g., HPLC vs. NMR quantification) .
  • Meta-analysis : Apply statistical models (e.g., random-effects) to aggregate data while accounting for inter-study variability .

Q. What methodologies enable the study of enantiomeric purity and its biological implications?

Answer:

  • Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IB) with hexane/isopropanol to resolve enantiomers.
  • Circular dichroism (CD) : Correlate optical activity with receptor binding affinity .
    Case study : Compare (R)- and (S)-enantiomers in receptor-binding assays to identify stereospecific effects.

Q. How are advanced separation technologies (e.g., membrane filtration) applied to purify scaled-up batches?

Answer:

  • Nanofiltration : Use 200–500 Da membranes to remove low-MW impurities (e.g., salts, solvents) .
  • Crystallization optimization : Adjust solvent polarity (e.g., ethanol/water ratios) to enhance crystal yield and purity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.